6-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of various substituents through condensation and substitution reactions. Common reagents used in these reactions include hydrazine derivatives, aromatic amines, and nitro compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
6-[(2E)-2-[1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of functionalized triazine compounds .
Scientific Research Applications
6-[(2E)-2-[1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-aminophenyl)piperazin-1-yl]aniline: Shares structural similarities but differs in its functional groups and reactivity.
Tetra [p-(4-cyanophenylmethylene imino)]phenyl porphyrin: Another complex organic compound with different applications and properties.
Uniqueness
6-[(2E)-2-[1-(4-AMINOPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-N2-(4-METHOXYPHENYL)-N4-(4-NITROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups and the triazine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H23N9O3 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-N-[(E)-1-(4-aminophenyl)ethylideneamino]-4-N-(4-methoxyphenyl)-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C24H23N9O3/c1-15(16-3-5-17(25)6-4-16)31-32-24-29-22(26-18-7-11-20(12-8-18)33(34)35)28-23(30-24)27-19-9-13-21(36-2)14-10-19/h3-14H,25H2,1-2H3,(H3,26,27,28,29,30,32)/b31-15+ |
InChI Key |
LUWLHFAMFNRTBC-IBBHUPRXSA-N |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-])/C4=CC=C(C=C4)N |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)N |
Origin of Product |
United States |
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